molecular formula C10H8ClN3OS B3826714 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea CAS No. 69123-55-3

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

Cat. No.: B3826714
CAS No.: 69123-55-3
M. Wt: 253.71 g/mol
InChI Key: KPRKVTCHPGWYQW-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea is a compound that features a thiazole ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea typically involves the reaction of 4-chloroaniline with thioisocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include the use of appropriate solvents, catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.

    Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties, making it a candidate for further investigation in drug development.

    Medicine: Research has explored its potential as an anticonvulsant and anti-inflammatory agent, with studies indicating its ability to interact with specific biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The compound’s anticonvulsant effects may involve modulation of neurotransmitter receptors or ion channels in the nervous system.

Comparison with Similar Compounds

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKVTCHPGWYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315117
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-55-3
Record name NSC291925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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